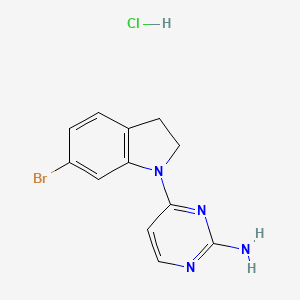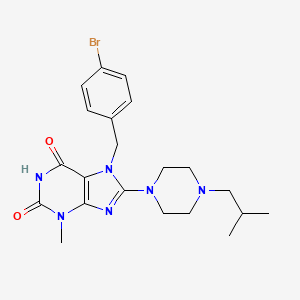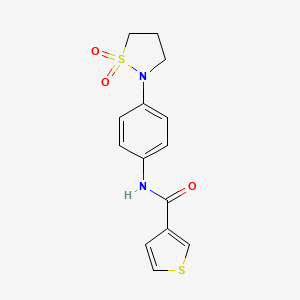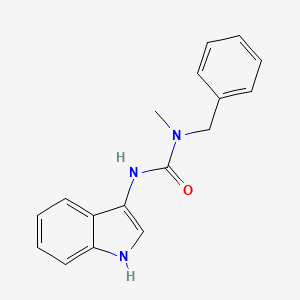
5-(4-Piperidinylmethyl)-2(1H)-pyridinone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Piperidinylmethyl)-2(1H)-pyridinone dihydrochloride, also known as JNJ-40411813, is a chemical compound that has shown potential as a therapeutic agent for various diseases.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
Pyridinones and their derivatives, including compounds with piperidinyl groups, play a crucial role in the synthesis of a wide array of nitrogen heterocycles, such as pyridine, piperidine, quinolizidine, and indolizidine alkaloids. These compounds serve as essential intermediates for producing biologically active natural products, including antibiotics and antifungal agents. For example, halogenated 2(1H)-pyridinones have been synthesized from acyclic substrates, highlighting their importance in introducing alkyl substituents through transition metal catalysis or halogen-metal exchange, which is pivotal for developing pharmacologically relevant molecules (Agami, Dechoux, Hebbe, & Moulinas, 2002).
Biological Activities
Research into the biological activities of compounds containing pyridinone and piperidinyl groups has shown promising results in various domains. For instance, spiro-piperidin-4-ones synthesized through 1,3-dipolar cycloaddition have demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These findings highlight the potential for developing new antimycobacterial agents based on piperidinyl-containing compounds (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Material Science and Photophysics
In material science and photophysics, synthetic bacteriochlorins with integrated spiro-piperidine motifs have been explored for their potential applications in near-infrared (NIR) absorbing materials. These designs enable the tailoring of bacteriochlorin properties for specific applications, such as photodynamic therapy, through nitrogen derivatization and the introduction of auxochromes to adjust the spectral properties. This research underscores the versatility and importance of incorporating piperidinyl units into complex molecular architectures for advanced material science applications (Reddy, Lubian, Pavan, Kim, Yang, Holten, & Lindsey, 2013).
properties
IUPAC Name |
5-(piperidin-4-ylmethyl)-1H-pyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-11-2-1-10(8-13-11)7-9-3-5-12-6-4-9;;/h1-2,8-9,12H,3-7H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXBHOXUNTYSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CNC(=O)C=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2582895.png)
![3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane](/img/structure/B2582896.png)
![5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2582899.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2582902.png)



![6-isobutyl-3-(4-(m-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2582908.png)
![{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B2582909.png)

![2-(2-Fluorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2582912.png)

